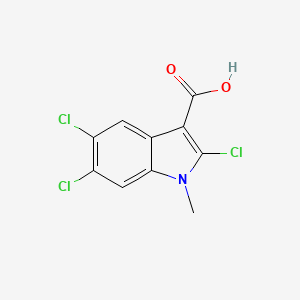

2,5,6-trichloro-1-methyl-1H-indole-3-carboxylic acid

Description

Properties

IUPAC Name |

2,5,6-trichloro-1-methylindole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl3NO2/c1-14-7-3-6(12)5(11)2-4(7)8(9(14)13)10(15)16/h2-3H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBFFSHNKGJMGJI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C(C=C2C(=C1Cl)C(=O)O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl3NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,6-trichloro-1-methyl-1H-indole-3-carboxylic acid typically involves the chlorination of 1-methylindole-3-carboxylic acid. The process can be carried out using chlorinating agents such as phosphorus pentachloride or thionyl chloride under controlled conditions to ensure selective chlorination at the desired positions .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis starting from commercially available indole derivatives. The process includes chlorination, methylation, and carboxylation steps, followed by purification techniques such as recrystallization or chromatography to obtain the final product with high purity .

Chemical Reactions Analysis

Types of Reactions

2,5,6-trichloro-1-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.

Substitution: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in alkaline conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding alcohols or amines.

Substitution: Formation of substituted indole derivatives with various functional groups.

Scientific Research Applications

Antimicrobial Activity

Recent studies have indicated that compounds similar to 2,5,6-trichloro-1-methyl-1H-indole-3-carboxylic acid exhibit antimicrobial properties. Research has demonstrated that small molecular weight bioactive compounds derived from microbial sources can act as antimicrobial peptides (AMPs), potentially leading to the development of new antimicrobial agents. These compounds have shown effectiveness against various pathogens, including Staphylococcus aureus and Escherichia coli .

Cystic Fibrosis Treatment

The compound has been explored as a potential CFTR (Cystic Fibrosis Transmembrane Conductance Regulator) modulator. Structure–activity relationship studies have identified derivatives that effectively rescue the gating defects associated with CF mutations. For instance, certain analogs of this compound have demonstrated significant efficacy in activating mutant CFTR channels in cellular models . This suggests a promising role for 2,5,6-trichloro-1-methyl-1H-indole-3-carboxylic acid in developing treatments for cystic fibrosis.

Antiproliferative Effects

There is growing interest in the antiproliferative effects of this compound on cancer cell lines. Studies have shown that it can inhibit the proliferation of specific cancer cells, making it a candidate for further investigation in cancer therapy . The mechanism of action may involve inducing apoptosis or cell cycle arrest in targeted cancer cells.

Case Studies

Mechanism of Action

The mechanism of action of 2,5,6-trichloro-1-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, leading to inhibition or activation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

1-methylindole-3-carboxylic acid: Lacks the chlorine atoms, resulting in different chemical properties and reactivity.

2,3,5,6-tetrachloroindole: Contains an additional chlorine atom, which may alter its chemical behavior and biological activity.

Indole-3-carboxylic acid: Lacks the methyl and chlorine substituents, leading to different applications and reactivity.

Uniqueness

2,5,6-trichloro-1-methyl-1H-indole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three chlorine atoms and a methyl group on the indole ring makes it a valuable compound for various synthetic and research applications .

Biological Activity

2,5,6-Trichloro-1-methyl-1H-indole-3-carboxylic acid is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's structure is characterized by a trichloromethyl group and an indole moiety, which are known to influence its biological properties. The molecular formula is C10H6Cl3NO2, and it exhibits significant lipophilicity due to the halogen substitutions.

The biological activity of 2,5,6-trichloro-1-methyl-1H-indole-3-carboxylic acid is primarily attributed to its interaction with various biomolecular targets. The following mechanisms have been identified:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes involved in metabolic pathways.

- Receptor Modulation : It may interact with specific receptors, influencing signaling pathways that regulate cellular functions.

- Antiviral Activity : Preliminary studies indicate that this compound could inhibit viral replication through interference with viral RNA synthesis.

Biological Activity Overview

Recent studies have highlighted several biological activities associated with 2,5,6-trichloro-1-methyl-1H-indole-3-carboxylic acid:

Case Studies and Research Findings

Several studies have investigated the biological activity of 2,5,6-trichloro-1-methyl-1H-indole-3-carboxylic acid:

- Antiviral Mechanism Study :

-

Anticancer Activity :

- In vitro assays revealed that this compound exhibited potent antiproliferative effects against breast cancer cell lines (MCF-7) with IC50 values ranging from 0.95 µM to 1.50 µM.

- Mechanistic studies indicated that it induced apoptosis through the activation of caspases and modulation of apoptotic markers such as Bcl2 and p53 .

-

Enzymatic Interactions :

- Research indicated that the compound inhibited key metabolic enzymes, leading to altered metabolic profiles in treated cells.

- The inhibition was dose-dependent, suggesting a potential for therapeutic applications in metabolic disorders .

Q & A

Q. What are the standard synthetic routes for preparing 2,5,6-trichloro-1-methyl-1H-indole-3-carboxylic acid?

A common approach involves multi-step functionalization of an indole scaffold. For example, a starting material like indole-3-carboxylic acid can undergo alkylation at the 1-position using methyl iodide under basic conditions. Subsequent regioselective chlorination at positions 2, 5, and 6 can be achieved using chlorinating agents (e.g., SOCl₂ or Cl₂ gas) under controlled temperatures. A critical step is maintaining anhydrous conditions to avoid hydrolysis of intermediates. Post-synthesis purification often employs recrystallization from acetic acid or DMF/water mixtures .

Q. How is the compound characterized post-synthesis to confirm its structure?

A combination of analytical techniques is essential:

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions via chemical shifts (e.g., methyl groups at δ ~3.7 ppm, carboxylic protons at δ ~12-13 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular weight and isotopic patterns (e.g., [M+H]⁺ for C₁₀H₇Cl₃NO₂ at ~290.94 m/z) .

- X-ray Crystallography : Resolves 3D structure and validates regiochemistry of chlorine substituents. Software like SHELXL refines crystallographic data to resolve bond lengths/angles .

Advanced Research Questions

Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic structures?

Contradictions often arise from dynamic effects (e.g., tautomerism) or crystal packing distortions. To address this:

- Cross-Validate Techniques : Compare NMR data (solution state) with X-ray results (solid state). For example, if NMR suggests rotational freedom in the methyl group but X-ray shows a fixed conformation, dynamic NMR experiments (variable-temperature or NOESY) can clarify .

- Computational Modeling : Use density functional theory (DFT) to simulate NMR shifts or optimize geometries, aligning theoretical predictions with experimental data .

Q. What strategies optimize regioselective chlorination in indole derivatives?

Regioselectivity depends on directing groups and reaction conditions:

- Electrophilic Aromatic Substitution : The electron-withdrawing carboxylic acid group at position 3 directs chlorination to the 5- and 6-positions. Methyl at position 1 deactivates the 2-position, but steric effects may require Lewis acids (e.g., FeCl₃) to enhance reactivity .

- Protection/Deprotection : Temporarily protect the carboxylic acid as an ester to alter electronic effects, enabling targeted chlorination .

Q. How can researchers design derivatives of this compound for specific bioactivity studies?

Key considerations include:

- Functional Group Modifications : Introduce substituents (e.g., methoxy, bromo) at positions 5 or 6 to enhance interactions with biological targets. For example, bulky groups at position 2 can improve binding affinity to enzymes .

- Solubility Optimization : Replace the methyl group with hydrophilic moieties (e.g., hydroxypropyl) to improve pharmacokinetics, as seen in derivatives with diethylamino groups .

- Structure-Activity Relationship (SAR) Studies : Synthesize analogs systematically and test against biological assays (e.g., antimicrobial or kinase inhibition) to correlate substituent patterns with activity .

Methodological Considerations

Q. What purification methods are recommended for halogenated indole derivatives?

Q. How should researchers handle contradictory data in mass spectrometry and elemental analysis?

- Replicate Experiments : Ensure consistent sample preparation to rule out contamination.

- High-Resolution Validation : Use HRMS to distinguish between isobaric species (e.g., Cl vs. CH₃ substitutions) .

- Combustion Analysis : Cross-check carbon/hydrogen/nitrogen percentages to validate stoichiometry .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.